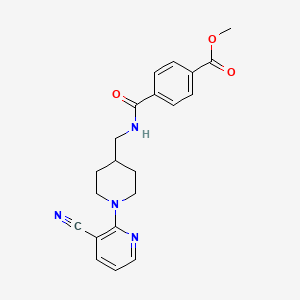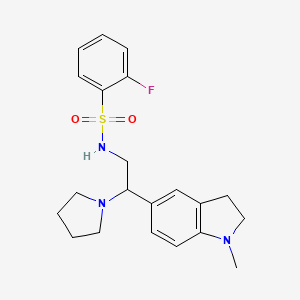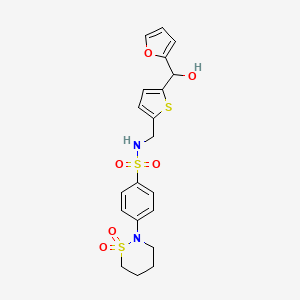![molecular formula C20H18Cl2N2O2S B2467977 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide CAS No. 922399-59-5](/img/structure/B2467977.png)
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 2-hydroxymethyltetrahydrofuran, coupling agent (e.g., DCC - dicyclohexylcarbodiimide)
Conditions: Anhydrous conditions
Reaction: The oxolane group is introduced via a coupling reaction with the benzamide.
Industrial Production Methods:
- The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Step 1: Synthesis of 5-chloro-4-methyl-1,3-benzothiazole
Reagents: 4-methyl-2-aminothiophenol, phosphorus oxychloride (POCl3)
Conditions: Reflux in POCl3
Reaction: The aminothiophenol undergoes cyclization to form the benzothiazole ring.
-
Step 2: Synthesis of 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Reagents: 5-chloro-4-methyl-1,3-benzothiazole, 3-chlorobenzoyl chloride
Conditions: Base (e.g., triethylamine) in anhydrous conditions
Reaction: The benzothiazole reacts with 3-chlorobenzoyl chloride to form the benzamide linkage.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4)
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives of the benzothiazole or benzamide moieties
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4)
Products: Reduced forms of the benzothiazole or benzamide moieties
-
Substitution:
Reagents: Nucleophiles such as amines or thiols
Conditions: Base (e.g., NaOH) in organic solvents
Products: Substituted derivatives at the chloro positions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, aqueous or organic solvents
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Amines or thiols, base (e.g., NaOH) in organic solvents
Major Products:
- Oxidized, reduced, or substituted derivatives of the original compound, depending on the reaction type and conditions.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry:
- Potential applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes.
- In medicinal applications, it may interact with specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 3-chloro-4-methyl-1H-pyrazole
- 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
- 3-chloro-4’-methylchalcone
Comparison:
- 3-chloro-4-methyl-1H-pyrazole: Similar in having a chloro and methyl group but differs in the core structure (pyrazole vs. benzothiazole).
- 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride: Shares the chloro and methyl groups but has a triazole ring instead of a benzothiazole.
- 3-chloro-4’-methylchalcone: Contains a chloro and methyl group but has a chalcone structure, differing significantly in its chemical properties and applications.
Uniqueness:
- The presence of both benzothiazole and oxolane groups in 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide makes it unique compared to the similar compounds listed above. This unique structure may confer distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-12-16(22)7-8-17-18(12)23-20(27-17)24(11-15-6-3-9-26-15)19(25)13-4-2-5-14(21)10-13/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMZLPJFHMFESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467903.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2467908.png)

![3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2467911.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2467913.png)
![3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2467916.png)
